![molecular formula C21H25ClO6 B579993 (1R)-1,4-Anhidro-1-C-[4-cloro-3-[(4-etoxifenil)metil]fenil]-D-glucitol CAS No. 1469910-83-5](/img/new.no-structure.jpg)
(1R)-1,4-Anhidro-1-C-[4-cloro-3-[(4-etoxifenil)metil]fenil]-D-glucitol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R)-1,4-Anhydro-1-C-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-D-glucitol is a complex organic compound with a unique structure that combines a glucitol backbone with a substituted aromatic ring
Aplicaciones Científicas De Investigación
(1R)-1,4-Anhydro-1-C-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-D-glucitol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.
Industry: It may be used in the production of advanced materials with unique properties, such as polymers or coatings.
Mecanismo De Acción
Target of Action
It is known that many compounds with similar structures have a broad spectrum of biological activities, interacting with multiple receptors .
Mode of Action
It is known that many similar compounds bind with high affinity to their targets, resulting in various biological effects .
Biochemical Pathways
Compounds with similar structures are known to influence a variety of biochemical pathways, leading to diverse biological activities .
Pharmacokinetics
The predicted boiling point is 6333±550 °C and the predicted density is 135±01 g/cm3 , which may impact its bioavailability.
Result of Action
It is known that many similar compounds have diverse biological activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1,4-Anhydro-1-C-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-D-glucitol typically involves multiple steps, starting with the preparation of the glucitol backbone and the aromatic substitution. One common method involves the use of Friedel-Crafts alkylation to introduce the aromatic substituent onto the glucitol framework. This reaction requires a Lewis acid catalyst, such as aluminum chloride (AlCl3), and is carried out under anhydrous conditions to prevent hydrolysis of the catalyst .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to maintain precise control over reaction parameters and the implementation of advanced purification techniques, such as chromatography, to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
(1R)-1,4-Anhydro-1-C-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-D-glucitol can undergo various chemical reactions, including:
Oxidation: The aromatic ring can be oxidized to introduce functional groups such as hydroxyl or carboxyl groups.
Reduction: The compound can be reduced to modify the oxidation state of the aromatic substituents.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents such as sodium borohydride (NaBH4) for reduction, and various electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce a wide range of functional groups onto the aromatic ring.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other glucitol derivatives with substituted aromatic rings, such as:
- (1R)-1,4-Anhydro-1-C-[4-chloro-3-[(4-methoxyphenyl)methyl]phenyl]-D-glucitol
- (1R)-1,4-Anhydro-1-C-[4-chloro-3-[(4-hydroxyphenyl)methyl]phenyl]-D-glucitol
Uniqueness
What sets (1R)-1,4-Anhydro-1-C-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-D-glucitol apart from similar compounds is the specific combination of the ethoxy group and the chloro-substituted aromatic ring. This unique structure may confer distinct chemical properties and biological activities, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
1469910-83-5 |
|---|---|
Fórmula molecular |
C21H25ClO6 |
Peso molecular |
408.9 g/mol |
Nombre IUPAC |
(2R,3R,4R,5R)-2-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-5-[(1R)-1,2-dihydroxyethyl]oxolane-3,4-diol |
InChI |
InChI=1S/C21H25ClO6/c1-2-27-15-6-3-12(4-7-15)9-14-10-13(5-8-16(14)22)20-18(25)19(26)21(28-20)17(24)11-23/h3-8,10,17-21,23-26H,2,9,11H2,1H3/t17-,18-,19-,20-,21-/m1/s1 |
Clave InChI |
RRYZEJFQBYDTNH-PFAUGDHASA-N |
SMILES |
CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C3C(C(C(O3)C(CO)O)O)O)Cl |
SMILES isomérico |
CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)[C@@H]3[C@@H]([C@H]([C@H](O3)[C@@H](CO)O)O)O)Cl |
SMILES canónico |
CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C3C(C(C(O3)C(CO)O)O)O)Cl |
Sinónimos |
Dapagliflozin Impuirty; 1R-Dapagliflozin 1,4-Ahydro Form; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


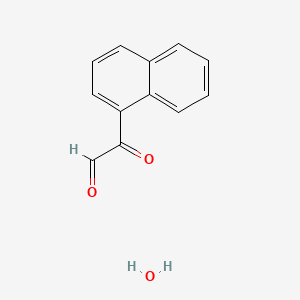

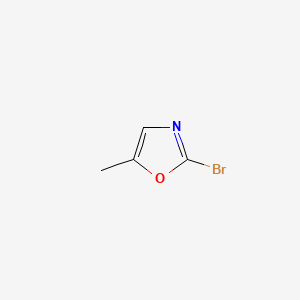
![1-[3-(Benzyloxy)propyl]-5-formylindoline-7-carbonitrile](/img/structure/B579919.png)
![2-(3,4-Dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]-2-ethylpentanenitrile;hydrochloride](/img/structure/B579920.png)

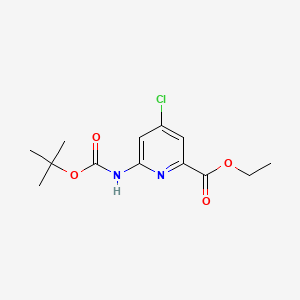
![2,2-Bis[4-[bis(p-nonylphenoxy)phosphinooxy]cyclohexyl]propane](/img/structure/B579926.png)
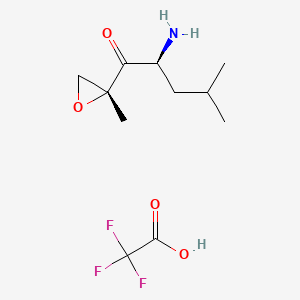
![5-[Bis[4-(dimethylamino)phenyl]methyl]-2-hydroxy-3-methylbenzoic acid](/img/structure/B579929.png)
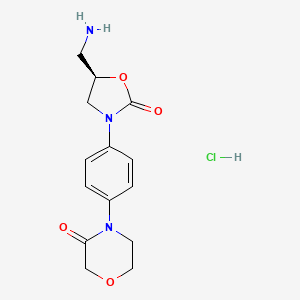
![1H-Isoindole-1,3(2H)-dione, 2-[(2S)-2-hydroxy-3-[[4-(3-oxo-4-morpholinyl)phenyl]amino]propyl]-](/img/structure/B579933.png)
